Kushenol Q
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Overview
Description
Kushenol Q is a natural prenylated flavonoid compound isolated from the roots of the plant Sophora flavescens . It is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . The chemical formula of this compound is C25H30O7, and it has a molecular weight of 442.1991 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kushenol Q is typically extracted from the roots of Sophora flavescens through a series of extraction and purification steps . The process involves the use of organic solvents such as methanol or ethanol to extract the compound from the plant material. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Sophora flavescens roots, followed by crystallization and purification processes . The use of advanced chromatographic techniques ensures the high purity of the final product, which is essential for its pharmacological applications .
Chemical Reactions Analysis
Types of Reactions
Kushenol Q undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced pharmacological activities . These derivatives are often studied for their potential therapeutic applications in treating various diseases .
Scientific Research Applications
Kushenol Q has been extensively studied for its scientific research applications in various fields . Some of the key applications include:
Mechanism of Action
The mechanism of action of Kushenol Q involves its interaction with various molecular targets and pathways . The compound exerts its effects by modulating the activity of key enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation . For example, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . Additionally, it enhances the expression of antioxidant enzymes, such as superoxide dismutase and catalase, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Comparison with Similar Compounds
Kushenol Q is part of a group of prenylated flavonoids isolated from Sophora flavescens . Similar compounds include Kushenol C, Kushenol F, and Kurarinone . While these compounds share some pharmacological properties, this compound is unique due to its specific molecular structure and the distinct pathways it modulates . For instance, Kushenol C is known for its anti-inflammatory and antioxidant activities, while Kurarinone has been studied for its anticancer properties .
Properties
CAS No. |
254886-70-9 |
---|---|
Molecular Formula |
C26H32O7 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[2-(1-hydroxypropan-2-yl)-5-methylhex-4-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H32O7/c1-14(2)5-6-16(15(3)13-27)9-19-20(29)11-21(30)25-22(31)12-24(33-26(19)25)18-8-7-17(28)10-23(18)32-4/h5,7-8,10-11,15-16,24,27-30H,6,9,12-13H2,1-4H3/t15?,16?,24-/m0/s1 |
InChI Key |
YWIUATOYHNLUNP-WLNDFMDLSA-N |
Isomeric SMILES |
CC(CO)C(CC=C(C)C)CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC |
Canonical SMILES |
CC(CO)C(CC=C(C)C)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC |
Origin of Product |
United States |
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